molecular formula C10H6I2 B1610339 1,3-Diiodoazulene CAS No. 36044-42-5

1,3-Diiodoazulene

Cat. No.: B1610339
CAS No.: 36044-42-5
M. Wt: 379.96 g/mol
InChI Key: GELXYHZWBQWZIT-UHFFFAOYSA-N
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Description

1,3-Diiodoazulene is an organic compound derived from azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself has been used as a dye since the 16th century and was first synthesized by Lavoslav Ružička in 1937 . The structure of this compound includes two iodine atoms attached to the 1 and 3 positions of the azulene ring, which significantly alters its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diiodoazulene can be synthesized through the iodination of azulene. One common method involves the reaction of azulene with iodine monochloride (ICl) in the presence of a solvent such as chloroform. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine compounds.

Chemical Reactions Analysis

Types of Reactions

1,3-Diiodoazulene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used to replace the iodine atoms under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1,3-diazidoazulene, while oxidation with potassium permanganate can produce this compound-2,6-dione .

Comparison with Similar Compounds

1,3-Diiodoazulene can be compared with other similar compounds, such as:

    1,3-Dibromoazulene: Similar in structure but with bromine atoms instead of iodine.

    This compound-2-carbonitrile:

The uniqueness of this compound lies in its specific substitution pattern and the presence of iodine atoms, which impart distinct reactivity and electronic characteristics compared to other azulene derivatives.

Properties

IUPAC Name

1,3-diiodoazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELXYHZWBQWZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C(C=C2I)I)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462492
Record name Azulene, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36044-42-5
Record name Azulene, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diiodoazulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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